![molecular formula C19H19N3O4 B5161807 N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5161807.png)
N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of 2,5-dimethoxyphenethylamine (DMPEA) and has been found to possess psychoactive properties. In recent years, there has been growing interest in DMMDA-2 due to its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which results in the activation of downstream signaling pathways. This may lead to alterations in neurotransmitter release and changes in neuronal activity, which could explain its psychoactive effects.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been found to produce a range of biochemical and physiological effects in animal studies. These include changes in locomotor activity, body temperature, and heart rate, as well as alterations in neurotransmitter levels and receptor densities. It has also been shown to induce hallucinogenic effects in humans, such as changes in perception, thought, and mood.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its psychoactive properties also pose a limitation, as it may interfere with the interpretation of experimental results and raise ethical concerns.
Future Directions
There are several potential future directions for the study of N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide. These include:
1. Development of new therapeutic agents: N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide and its derivatives could be used as starting points for the development of new drugs for the treatment of psychiatric disorders.
2. Investigation of the role of the 5-HT2A receptor: Further studies could elucidate the precise role of the 5-HT2A receptor in various physiological and pathological processes.
3. Exploration of structure-activity relationships: By synthesizing and testing new derivatives of N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide, researchers could gain a better understanding of the structure-activity relationships of phenethylamines.
4. Investigation of the molecular mechanisms of action: Studies could be conducted to identify the downstream signaling pathways activated by N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide and to elucidate the molecular mechanisms underlying its psychoactive effects.
In conclusion, N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a chemical compound with potential applications in scientific research. Its high potency and selectivity for the 5-HT2A receptor make it a useful tool for studying the role of this receptor in various physiological and pathological processes. Future studies could lead to the development of new therapeutic agents and a better understanding of the molecular mechanisms of action of N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide.
Synthesis Methods
N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can be synthesized using a variety of methods. One commonly used method involves the reaction of DMPEA with 3-methylphenylglyoxal and ammonium acetate in acetic acid. The resulting mixture is then heated under reflux, and the product is obtained through a series of purification steps. Other methods involve the use of different starting materials and reaction conditions.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been used in scientific research as a tool to study the structure-activity relationships of phenethylamines. It has been found to exhibit affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide a potential candidate for the development of new therapeutic agents for the treatment of psychiatric disorders.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-5-4-6-13(9-12)19-21-17(22-26-19)11-18(23)20-15-10-14(24-2)7-8-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYOPJPMKDECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)CC(=O)NC3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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